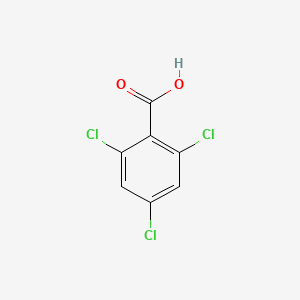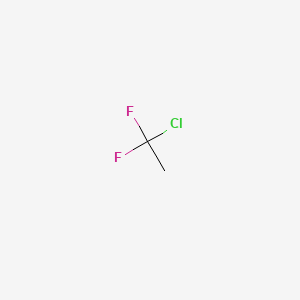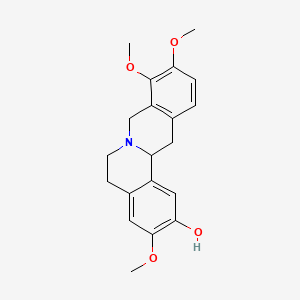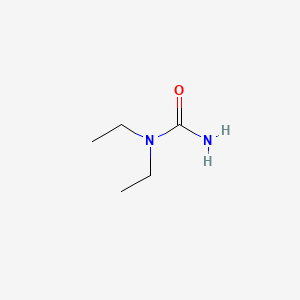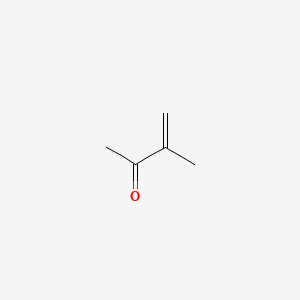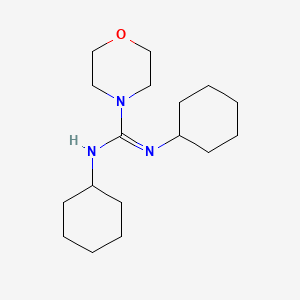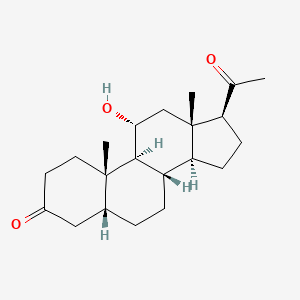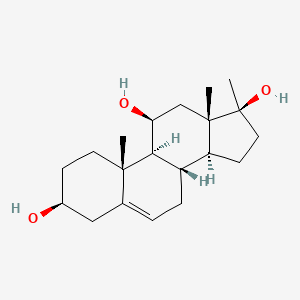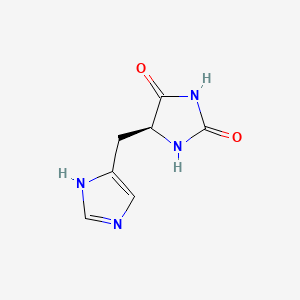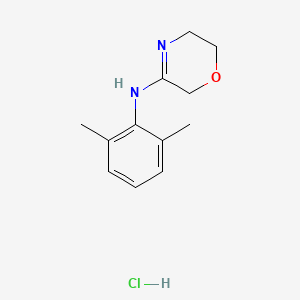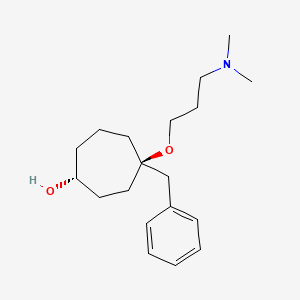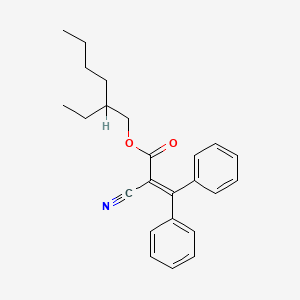
Octocrylene
Descripción general
Descripción
Octocrylene is an organic compound used as an ingredient in sunscreens and cosmetics. It is an ester formed by the condensation of 2-ethylhexyl cyanoacetate with benzophenone. It is a viscous, oily liquid that is clear and colorless .
Synthesis Analysis
Octocrylene is synthesized by covalently linking avobenzone and octocrylene groups. The combination of elements of the two sunscreen molecules into one molecule creates a derivative with good stability to UV light . Purification by film evaporation provides the ester in the form of a light-yellow oil .Molecular Structure Analysis
Octocrylene is an oil-soluble liquid, meaning it dissolves in oil. It is also an organic compound, which means it contains carbon-hydrogen bonds .Chemical Reactions Analysis
Octocrylene can convert to benzophenone through a retro-aldol condensation. The reaction occurs slowly over time, yielding significant concentration of benzophenone in all commercial cosmetics tested formulated with octocrylene .Physical And Chemical Properties Analysis
Octocrylene is a clear yellow viscous liquid with mild characteristic odor. It is miscible in methanol, n-butanol, ethyl acetate, mineral oil, hexane, toluene, and immiscible in water .Aplicaciones Científicas De Investigación
Sunscreen and Cosmetic Products
Octocrylene is an organic compound primarily used in sunscreens and various cosmetic products . Its main function is to absorb UVB radiation and short UVA wavelengths, providing an adequate sun-protection factor or protecting the cosmetic formulations themselves from UV radiation .
Endocrine Disruption
Research has suggested that Octocrylene could potentially act as an endocrine disruptor . This means it could interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.
Allergic and Photoallergic Potential
Octocrylene has been questioned due to its potential to cause allergic and/or photoallergic reactions . However, despite these concerns, it continues to be widely used in various products.
Environmental Micropollutant
Octocrylene has been found in various environments, including swimming pools, where it is released by consumers. It is now considered an emerging micropollutant , indicating its potential environmental impact.
Degradation Pathway during Chlorination Processes
Studies have investigated the possible chemical fate of Octocrylene in the typical chlorination conditions of wastewater or swimming pools . A total of 11 disinfection byproducts were identified, and a formation mechanism has been proposed .
Ecotoxicity Assessment
The ecotoxicological assessment of Octocrylene and its products was carried out using Phaeodactylum tricornutum, Brachionus plicatilis, and Aliivibrio fischeri as bioindicators . The results reveal that toxic byproducts might be generated during the oxidation process, increasing the potential risk to the marine environment .
Disruption of Vitamin D Synthesis
Research has suggested that Octocrylene may disrupt the normal vitamin D synthesis pathway, resulting in an imbalance in vitamin D levels in the body . This was investigated using molecular docking, molecular dynamic (MD) simulation, and MMPBSA-based assessment .
Antioxidant Activity
Octocrylene has been studied for its potential antioxidant activity . This involves the scavenging of free radicals, which are unstable molecules that can cause damage to cells in the body .
Mecanismo De Acción
Target of Action
Octocrylene primarily targets the skin, where it acts as a UV absorber . It is a common ingredient in sunscreens and anti-aging creams . It protects the skin from UV rays, which can cause sunburns and skin cancer .
Mode of Action
Octocrylene absorbs UVB radiation and short UVA wavelengths . It resides on the skin surface as a film, transforming the harmful UV energy into harmless forms of energy and preventing the UV photons from entering into the skin . This ability to neutralize UV radiation dissipated by sunlight minimizes skin damage from prolonged sun exposure .
Biochemical Pathways
Octocrylene can penetrate into the skin where it acts as a photosensitizer, resulting in an increased production of free radicals under illumination . It may also pass through the skin, into the bloodstream, eventually being metabolized and excreted in urine in the form of its metabolites . A study found that octocrylene accumulates in corals in the form of fatty acid conjugates, which trigger mitochondrial dysfunction .
Pharmacokinetics
Octocrylene demonstrates notable values for numerous ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics . It might readily replicate the pharmacokinetic characteristics of the calcitriol natural ligand and disrupt vitamin D synthesis .
Result of Action
The molecular and cellular effects of Octocrylene’s action include the production of free radicals, disruption of normal vitamin D synthesis, and potential endocrine disruption . It has also been suggested to potentially affect transcription of genes in the zebra fish’s brain and liver .
Action Environment
Environmental factors significantly influence Octocrylene’s action, efficacy, and stability. It is recurrently released into the environment from different sources . It has low solubility in water, is resistant to photodegradation, and has good adsorption to organic matter . Furthermore, it has bioaccumulation potential in animals, is persistent in water, and has low degradability in soil . These environmental factors can influence its action and potential toxicity in various organisms .
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-3-5-12-19(4-2)18-27-24(26)22(17-25)23(20-13-8-6-9-14-20)21-15-10-7-11-16-21/h6-11,13-16,19H,3-5,12,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJSMJQBSVNSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025299 | |
| Record name | 2-Ethylhexyl-2-cyano-3,3-diphenylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Octocrylene is an effective oil soluble liquid UV‐B filter. It has excellent dissolving properties for crystalline UV filters. Due to its outstanding photostability it is used as photostabilizer. Conjugated acrylate portion absorbs UVB and short-wave UVA (ultraviolet) rays with wavelengths in the range of 280-320 nm which protects the skin from direct DNA damage. The ethylhexanol portion is a fatty alcohol, which functions as an emollient due to it's hydrophobicity. | |
| Record name | Octocrylene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09535 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Octocrylene | |
CAS RN |
6197-30-4 | |
| Record name | Octocrylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6197-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octocrylene [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006197304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octocrylene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09535 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Ethylhexyl-2-cyano-3,3-diphenylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octocrilene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTOCRYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A68WGF6WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Octocrylene functions as a chemical UV filter, primarily absorbing UVB radiation and short UVA wavelengths [, , ]. Unlike physical blockers like titanium dioxide or zinc oxide, which reflect UV rays, octocrylene absorbs them and converts the energy into less harmful heat, preventing damage to the skin [, ].
A: Yes, research shows that octocrylene can accumulate in marine organisms. A study found octocrylene to be the most frequently detected chemical in cod liver, followed by oxybenzone, raising concerns about potential consequences for marine life and human consumption of seafood [].
A: Octocrylene's molecular formula is C24H27NO2, and its molecular weight is 361.47 g/mol [].
A: Several spectroscopic techniques are employed for octocrylene characterization, including:* UV-Vis Spectroscopy: Used to assess the absorption properties of octocrylene in the UV-Vis range, particularly its effectiveness in absorbing UVB and short UVA wavelengths [, , , ].* NMR Spectroscopy: Provides structural information about the molecule, elucidating its connectivity and confirming its chemical structure [].* Mass Spectrometry: Used to determine the molecular weight of octocrylene and identify its fragments, which is helpful in degradation studies [].* FTIR Spectroscopy: Analyzes the functional groups present in octocrylene, confirming the presence of specific chemical bonds within the molecule [].
A: Octocrylene is known to stabilize avobenzone, another common UV filter that is prone to degradation under UV exposure [, ]. This synergistic effect allows for broader UV protection and a higher SPF rating in sunscreen products.
A: There is limited research on any inherent catalytic properties of octocrylene. Its primary function, as documented in the provided literature, revolves around its UV absorption capabilities for photoprotection [, , ].
A: Yes, computational studies have provided valuable insights into octocrylene's properties. For instance, QM/MM simulations have been employed to unravel the excited-state relaxation mechanism of a truncated octocrylene model (methyl 2-cyano-3,3-diphenylacrylate), shedding light on its photostability [].
A: Research on octocrylene-inspired compounds, where structural modifications were introduced, revealed varying levels of UVA and UVB protection []. This suggests that specific structural features are crucial for optimal UV filtering activity.
A: Research suggests that incorporating antioxidants like vitamin E (α-tocopherol) or botanical extracts (e.g., green tea, cactus extract) can enhance the photostability of octocrylene in sunscreen formulations [, ]. Encapsulating octocrylene in solid lipid nanoparticles (SLNs) has also been explored as a means to improve its stability and control its release, potentially leading to longer-lasting UV protection [, ].
A: The safety of octocrylene is under constant evaluation by regulatory agencies such as the European Chemical Agency (ECHA) and the US Food and Drug Administration (FDA) []. These agencies review scientific data to determine safe concentration limits and potential risks associated with octocrylene exposure [, ].
A: Yes, studies have confirmed that octocrylene is absorbed into systemic circulation following topical application of sunscreens [, ]. Importantly, research has shown that plasma concentrations of octocrylene can surpass the FDA threshold of 0.5 ng/mL, which triggers the need for additional safety studies [, ].
A: In vitro SPF testing using spectrophotometry is widely used to determine the SPF value of sunscreen formulations containing octocrylene [, , , ]. This method allows researchers to measure the UV absorbance of the formulation and calculate its ability to protect against UVB radiation.
ANone: The current scientific literature does not provide evidence of resistance developing to octocrylene's UV-filtering mechanism.
ANone: While generally considered safe for topical use in cosmetics and sunscreens, some concerns regarding octocrylene have been raised:
- Allergic Reactions: Although less common than photoallergy, contact allergy to octocrylene, mainly in children, has been reported [, , , , ].
- Photoallergic Reactions: Octocrylene is a known photoallergen, meaning it can trigger allergic reactions when exposed to sunlight [, , , ]. This is often observed in individuals with a history of photoallergy to ketoprofen, a non-steroidal anti-inflammatory drug [, , ].
- Endocrine Disruption: Research is ongoing to assess octocrylene's potential for endocrine disruption, as it has been detected in aquatic environments, raising concerns about its impact on marine organisms and potentially humans [, ].
- Benzophenone Formation: A study revealed that benzophenone, a potential carcinogen, can form as a degradation product of octocrylene in sunscreen products, raising concerns about unintended exposure to this compound [].
A: Yes, like some other sunscreen ingredients, octocrylene has been identified as a potential threat to coral reefs [, , ]. Studies have detected octocrylene in coral reef ecosystems, and research suggests it may contribute to coral bleaching and negatively impact coral health.
A: Research indicates that SLNs show promise as a delivery system for octocrylene in sunscreens. Encapsulating octocrylene in SLNs has been shown to enhance its stability and potentially allow for controlled release, leading to improved and longer-lasting UV protection [, ].
A: While research has explored the presence and accumulation of octocrylene in biological samples [, , ], there are no established biomarkers specifically for octocrylene exposure or its effects at this time.
A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is routinely used for the separation and quantification of octocrylene in different matrices [, , , ]. The choice of detector often depends on the complexity of the sample and the desired sensitivity. For example:
- HPLC-DAD: High-Performance Liquid Chromatography coupled with a Diode Array Detector is frequently used to quantify octocrylene in sunscreen products and environmental samples [, , ]. This method allows for the simultaneous detection of octocrylene and other UV filters based on their unique UV-Vis absorption spectra.
- LC-MS/MS: Liquid Chromatography coupled with Tandem Mass Spectrometry offers high sensitivity and selectivity for octocrylene analysis in complex matrices, such as biological samples and environmental waters [].
A: Octocrylene, classified as an emerging micropollutant, has been detected in various aquatic environments, raising concerns about its potential impact on marine life []. Research suggests that octocrylene, even at low concentrations, may have detrimental effects on coral reefs, contributing to bleaching and hindering their growth [, , ]. Moreover, its presence in marine organisms raises concerns about bioaccumulation and potential risks to human health through the consumption of contaminated seafood [].
A: Conventional wastewater treatment methods are often insufficient in removing octocrylene completely []. This can lead to its release into the environment, contributing to the contamination of surface waters and potential harm to aquatic ecosystems.
A: Research has identified several byproducts generated during the chlorination of octocrylene, simulating the conditions found in swimming pools and some wastewater treatment processes []. Some of these byproducts have shown toxicity to marine organisms, raising further concerns about the environmental impact of octocrylene [].
A: Octocrylene is a lipophilic compound, meaning it has poor water solubility but readily dissolves in oils and fats [, ]. This property influences its formulation in sunscreen products and its behavior in the environment.
ANone: The validation of analytical methods for determining octocrylene levels in various matrices (e.g., sunscreen formulations, environmental samples, biological samples) is crucial to ensure the reliability and accuracy of the results. Key validation parameters include:
- Linearity: Demonstrating a linear relationship between the concentration of octocrylene and the analytical signal over a defined range [, ].
- Accuracy: Evaluating the closeness of the measured values to the true value, often expressed as a percentage recovery [, ].
- Precision: Assessing the agreement between replicate measurements, typically expressed as the relative standard deviation (RSD) [, ].
- Selectivity: Ensuring that the method can specifically measure octocrylene in the presence of other components that might be present in the sample matrix [, ].
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentrations of octocrylene that can be reliably detected and quantified, respectively [, ].
ANone: Strict quality control measures are essential throughout the manufacturing process of octocrylene and its incorporation into cosmetic products. This includes:
- Raw Material Testing: Ensuring the purity and identity of octocrylene before it is used in any formulations [].
- Finished Product Testing: Verifying that the final product containing octocrylene meets the required specifications for SPF, UVA protection, stability, and safety [].
ANone: The provided scientific literature primarily focuses on octocrylene's role as a UV filter in sunscreen products, its environmental fate, and potential toxicological concerns. There is limited information available regarding its immunogenicity, specific drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, and biodegradability. Further research is required to comprehensively understand these aspects of octocrylene.
ANone: Concerns about the potential environmental and health impacts of octocrylene have fueled research into safer and more sustainable alternatives. Some promising alternatives include:
- Mineral UV Filters: Zinc oxide and titanium dioxide are considered safer alternatives to chemical UV filters like octocrylene. They provide broad-spectrum UV protection and are generally considered more environmentally friendly [, ].
- Mycosporine-like Amino Acids (MAAs): MAAs are naturally occurring UV-absorbing compounds found in marine organisms. Synthetic MAA analogues have shown potential as avobenzone stabilizers, offering a possible alternative to octocrylene [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrole-2,5-dione](/img/structure/B1203167.png)
